molecular formula C13H15BrF3NO2 B6351340 (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester CAS No. 1187928-24-0

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B6351340
CAS No.: 1187928-24-0
M. Wt: 354.16 g/mol
InChI Key: LJEZMMZZPHLYDC-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester (CAS: 1187928-24-0) is a fluorinated carbamate derivative characterized by a bromine atom and a trifluoromethyl group on the phenyl ring. Its molecular formula is C₁₄H₁₅BrF₃NO₂, with a molecular weight of 354.17 g/mol and a purity of 98% . The tert-butyl carbamate group provides steric protection to the carbamate functionality, enhancing stability during synthetic procedures. This compound is typically employed as an intermediate in pharmaceutical and agrochemical research, leveraging the electron-withdrawing trifluoromethyl and bromine substituents to modulate reactivity in cross-coupling reactions or nucleophilic substitutions. However, commercial availability has been discontinued as of 2025 .

Properties

IUPAC Name

tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(4)10-6-8(13(15,16)17)5-9(14)7-10/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEZMMZZPHLYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-5-trifluoromethylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate ester. The reaction proceeds as follows:

  • Dissolve 3-bromo-5-trifluoromethylbenzylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with dichloromethane.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
  • Purify the product by column chromatography to obtain this compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate ester can be hydrolyzed to the corresponding carbamic acid under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Hydrolysis: Formation of the corresponding carbamic acid and tert-butanol.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction.

Scientific Research Applications

The compound (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester (CAS: 1187928-24-0) is a notable small molecule scaffold with diverse applications in scientific research, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and case studies.

Structure

The structure of the compound features a bromo and trifluoromethyl group, which enhances its reactivity and potential interactions in biological systems.

Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug development, particularly in designing inhibitors for various biological targets. The trifluoromethyl group is known to improve metabolic stability and bioavailability of pharmaceutical compounds.

Case Study: Anticancer Agents

Research has indicated that carbamate derivatives can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential for further exploration of this compound in anticancer drug design .

Agrochemicals

The compound can be utilized as an intermediate in the synthesis of agrochemical products. Its structural characteristics allow for modifications that enhance herbicidal or fungicidal activities.

Case Study: Herbicide Development

In agricultural research, compounds with carbamate structures have been explored for their herbicidal properties. The introduction of the trifluoromethyl group has been linked to increased herbicidal activity, making this compound a potential candidate for developing new herbicides .

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or stability.

Case Study: Polymer Additives

Research indicates that incorporating fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. This opens avenues for using this compound as an additive in polymer formulations .

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryDrug development (anticancer agents)
AgrochemicalsHerbicide synthesis
Material SciencePolymer additives

Mechanism of Action

The mechanism of action of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The trifluoromethyl group and bromine atom contribute to its binding affinity and specificity, while the carbamate ester moiety may undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous tert-butyl carbamate derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Features Thermal Stability/Reactivity References
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester Bromo, trifluoromethyl 354.17 Electron-withdrawing groups enhance electrophilic substitution resistance. Likely lower thermal stability due to bromine and trifluoromethyl groups.
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester Methoxy, phenylmethylamino ~320 (estimated) Electron-donating methoxy group increases nucleophilicity. Higher thermal stability; methoxy group reduces oxidative degradation risks.
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Iodomethyl, pyrrolidine ~340 (estimated) Iodine acts as a leaving group; pyrrolidine introduces steric hindrance. Reactivity in SN2 substitutions; iodine may reduce thermal stability.
(3-Dimethylamino-propyl)-methyl-carbamic acid (cyclopentyl ester) Dimethylamino, cyclopentyl ~400 (estimated) Tertiary amine enhances solubility; cyclopentyl group increases lipophilicity. Moderate stability; dimethylamino group may participate in acid-base reactions.
(3-Bromo-5-nitro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester Bromo, nitro, cyclopropyl 371.2 Nitro group increases electrophilicity; cyclopropyl adds steric constraints. High reactivity in reduction or catalytic hydrogenation; nitro group may destabilize thermally.

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The trifluoromethyl and bromo substituents in the target compound reduce electron density on the phenyl ring, making it less reactive toward electrophilic aromatic substitution compared to methoxy-containing analogs (e.g., compound in ). This property is critical in designing stable intermediates for Suzuki-Miyaura couplings.
    • Nitro groups (e.g., in ) further enhance electrophilicity but introduce thermal instability, as seen in decomposition pathways of nitroaromatics.
  • Thermal Behavior: Tert-butyl esters with trifluoromethyl groups may exhibit lower thermal stability compared to methoxy analogs due to the electron-withdrawing nature of CF₃, which weakens adjacent bonds . For example, poly(tert-butyl methacrylate) (MA20) undergoes oxidative degradation at lower activation energies (~45 kJ/mol) compared to non-fluorinated analogs .

Biological Activity

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester, with the CAS number 1187928-24-0, is a compound that has garnered attention in various scientific domains due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C13H15BrF3NO2
  • Molecular Weight : 354.16 g/mol
  • Purity : Min. 95%

The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom allows for further functionalization. The tert-butyl ester moiety provides steric protection and can be hydrolyzed under mild conditions, releasing the active form of the compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator depending on the target involved. The trifluoromethyl group and bromine atom contribute to its binding affinity and specificity, suggesting potential applications in drug development.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes, which could lead to therapeutic applications in treating diseases. For instance, it has been evaluated for its impact on cancer-related enzymes and receptors .

Anticancer Potential

A study highlighted the potential anticancer activity of compounds similar to this compound. It was noted that derivatives with similar structures showed enhanced cytotoxicity against tumor cell lines compared to standard treatments like bleomycin . The compound's structure allows for interactions that may disrupt cancer cell proliferation.

Neuroactive Properties

The compound has also been investigated for neuroactive properties, particularly in relation to cholinesterase inhibition, which is crucial in Alzheimer's disease treatment strategies. Compounds with similar carbamate structures have shown promise in dual-targeting approaches for neurodegenerative diseases by inhibiting cholinesterase and modulating amyloid beta aggregation .

Case Studies

StudyFindings
Cancer Cell Lines Demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, indicating potential as an anticancer agent.
Cholinesterase Inhibition Showed significant inhibition of cholinesterase activity, suggesting therapeutic potential in Alzheimer's disease management.
Enzyme Interaction Interactions with specific enzymes have been documented, highlighting the compound's versatility in biochemical applications .

Applications in Research

The compound serves as a versatile scaffold in medicinal chemistry for developing new pharmaceuticals. Its unique functional groups allow for modifications that can lead to novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

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